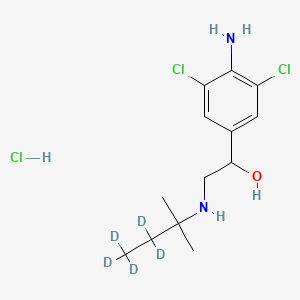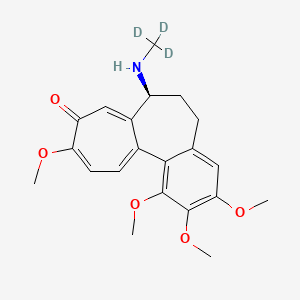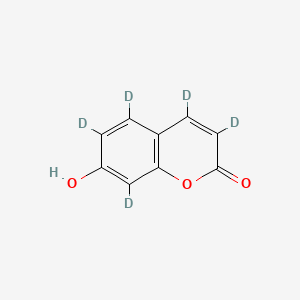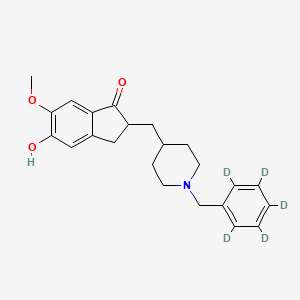
Omeprazole-13C,D3 Sulfone
Vue d'ensemble
Description
Omeprazole-13C,D3 Sulfone is a labeled metabolite of Omeprazole, a widely used proton pump inhibitor. This compound is specifically designed for research purposes, incorporating stable isotopes of carbon and deuterium. The labeling allows for precise tracking and analysis in various scientific studies, particularly in pharmacokinetics and metabolic research .
Applications De Recherche Scientifique
Omeprazole-13C,D3 Sulfone is extensively used in scientific research, including:
Chemistry: Studying the metabolic pathways and degradation products of Omeprazole.
Biology: Investigating the interaction of Omeprazole metabolites with biological systems.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Omeprazole in the human body.
Industry: Developing new formulations and improving the stability of Omeprazole-based medications
Mécanisme D'action
Target of Action
Omeprazole-13C,D3 Sulfone primarily targets the proton pumps in the stomach . These proton pumps, also known as H+/K+ ATP pumps, are responsible for the secretion of gastric acid . The compound’s role is to inhibit these pumps, thereby reducing the production of gastric acid .
Mode of Action
this compound works by suppressing both basal and stimulated acid secretion. It achieves this by inhibiting the parietal cell H+/K+ ATP pump . This results in a dose-dependent inhibition of gastric acid secretion . The compound has a higher efficacy and a longer duration of action than H2 antagonists .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the production of gastric acid. By inhibiting the H+/K+ ATP pump, it disrupts the process of acid secretion in the stomach . This leads to a decrease in gastric acid hypersecretion, which is associated with conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Pharmacokinetics
this compound is rapidly absorbed and extensively metabolized by CYP3A4 and CYP2C19 to hydroxy-omeprazole and omeprazole sulfone . The elimination half-life is approximately 56 and 58 minutes in infants and children, respectively . The compound interacts with other drugs and poorly migrates into breast milk .
Result of Action
The action of this compound leads to the treatment of GERD-associated conditions such as heartburn and gastric acid hypersecretion. It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole-13C,D3 Sulfone involves the incorporation of stable isotopes into the Omeprazole molecule. The process typically starts with the synthesis of Omeprazole, followed by the introduction of carbon-13 and deuterium atoms. The sulfone group is then added through oxidation reactions. Common reagents used in these steps include deuterated solvents and carbon-13 labeled precursors .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced chromatographic techniques for purification. The use of automated synthesis and high-throughput screening methods ensures consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions: Omeprazole-13C,D3 Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfoxide group to a sulfone.
Reduction: Potential reduction of the sulfone back to a sulfoxide under specific conditions.
Substitution: Reactions involving the replacement of functional groups on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products:
Comparaison Avec Des Composés Similaires
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: An enantiomer of Omeprazole with similar therapeutic effects.
Lansoprazole: Another proton pump inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness: Omeprazole-13C,D3 Sulfone is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This feature distinguishes it from other similar compounds, making it a valuable tool in pharmacokinetic and metabolic research .
Propriétés
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQEYRTSRFZEO-LBDFIVMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















